molecular formula C9H12O B134271 3-Isopropylphenol CAS No. 618-45-1

3-Isopropylphenol

Cat. No.: B134271
CAS No.: 618-45-1
M. Wt: 136.19 g/mol
InChI Key: VLJSLTNSFSOYQR-UHFFFAOYSA-N
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Description

3-Isopropylphenol, also known as meta-isopropylphenol, is a monohydric phenol derivative characterized by an isopropyl group attached to the phenol ring. This structural modification significantly influences its chemical behavior and utility. The compound is known for its significant utility in chemical synthesis and pharmaceutical industries due to its structural specificity and resultant biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isopropylphenol can be synthesized through various methods. One common method involves the reaction of 3-isopropylaniline with water, uranyl acetate hydrate, and trifluoroacetic acid in acetonitrile under irradiation with a blue LED lamp in a nitrogen atmosphere. The reaction is stirred for 48 hours, followed by extraction, concentration, and column chromatography to isolate the product .

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of diisopropylbenzene in the liquid phase with air under the action of an initiator. The reaction temperature is maintained at 120°C, and the reaction time is typically 1.0-1.4 hours .

Chemical Reactions Analysis

Types of Reactions

3-Isopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Ethers and esters.

Mechanism of Action

The mechanism of action of 3-Isopropylphenol primarily involves the disruption of microbial cell membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability, which ultimately leads to cell lysis and death. This mode of action is particularly effective against bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modification, which enhances its lipophilicity and alters its electronic properties. This makes it more reactive in certain chemical reactions and more effective in disrupting microbial cell membranes compared to its isomers and parent compound .

Biological Activity

3-Isopropylphenol, also known as 3-methyl-4-isopropylphenol, is a phenolic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and toxicological research. This article explores the compound's mechanisms of action, its applications in various industries, and its environmental and health implications.

Chemical Structure and Properties

This compound has the molecular formula C9H12OC_9H_{12}O and features an isopropyl group attached to a phenolic ring. This structural modification enhances its lipophilicity, influencing its interaction with biological membranes and its overall reactivity. The presence of the hydroxyl group on the phenolic ring allows it to participate in various biochemical reactions, making it a versatile compound in chemical synthesis and pharmaceuticals .

The biological activity of this compound is primarily attributed to its antimicrobial properties . The compound disrupts microbial cell membranes due to its lipophilic nature, leading to alterations in membrane fluidity and permeability. This disruption ultimately results in cell lysis and death, making it effective against a range of bacteria and fungi .

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study indicated that co-treatment with protamine and this compound decreased the viability of Streptococcus mutans synergistically within ten minutes . This highlights its potential use in dental applications and as a preservative in food products.

Toxicological Profile

While this compound has beneficial biological effects, its toxicological profile necessitates careful consideration:

  • Acute Toxicity : Exposure can lead to irritation of the skin, eyes, and respiratory tract. Acute toxicity studies report median lethal dose (LD50) values ranging between 300–2000 mg/kg body weight .
  • Chronic Effects : Prolonged exposure may result in dermatitis or respiratory issues. Its potential to bioaccumulate poses risks to aquatic ecosystems, where it can inhibit growth and reproduction in certain species .
  • Environmental Impact : The compound's moderate water solubility allows it to persist in aquatic environments, raising concerns about its effects on biodiversity .

Study on Aquatic Toxicity

A significant study assessed the aquatic toxicity of this compound along with other alkyphenols. The findings indicated that this compound exhibits notable toxicity towards various aquatic organisms, including fish and invertebrates. The study highlighted the need for regulatory measures to mitigate environmental exposure .

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers and resins due to its ability to undergo oxidative coupling reactions. This application underscores its importance as a building block in synthesizing high-performance materials used across multiple sectors, including automotive and consumer electronics .

Data Summary Table

Biological Activity Mechanism Toxicity Level Applications
AntimicrobialDisruption of cell membranesModerate (LD50: 300–2000 mg/kg)Pharmaceuticals, antiseptics
CytotoxicProtein denaturationSkin/eye irritationIndustrial resins
Environmental ToxicityBioaccumulation potentialSignificant for aquatic lifeWaste management considerations

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-Isopropylphenol in synthetic chemistry research?

  • Methodological Answer: this compound can be characterized using gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (150.2176 g/mol) and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for resolving benzylic proton environments and alkyl substituents. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended, using certified reference standards (e.g., "3-Phenylphenol standard" for calibration) .

Q. How do researchers evaluate the acute toxicity of this compound in preliminary studies?

  • Methodological Answer: Acute toxicity can be assessed using microsomal incubation assays with rat liver microsomes to monitor reactive metabolite formation (e.g., quinone methides) via glutathione (GSH) adduct quantification using HPLC . Baseline cytotoxicity assays (e.g., lactate dehydrogenase release in liver slices) provide complementary data on cellular damage .

Advanced Research Questions

Q. How can computational models like genetic algorithms (GA) and artificial neural networks (ANN) predict the toxicity of this compound?

  • Methodological Answer: GA-ANN models utilize physicochemical descriptors (e.g., logP, molecular weight) and experimental toxicity data to predict endpoints like median lethal concentration (LC₅₀) . For this compound, input parameters may include its octanol-water partition coefficient (logP ≈ 3.0) and electron-withdrawing substituent effects, which correlate with toxicity trends in phenolic compounds . Validation requires cross-referencing predictions with in vitro assays (e.g., liver slice toxicity models) to address discrepancies .

Q. What experimental approaches are used to study enzyme-ligand binding interactions involving this compound?

  • Methodological Answer: Isothermal titration calorimetry (ITC) directly measures binding affinity (Kd) and enthalpy (ΔH) by titrating this compound into enzyme solutions (e.g., ketosteroid isomerase). For high-affinity interactions (Kd < 1 µM), displacement assays with weaker ligands are employed, fixing the tight ligand’s parameters while fitting variables for the weak ligand . Data analysis requires background subtraction (e.g., ligand-buffer interactions) and nonlinear regression models .

Q. How do researchers investigate metabolic activation pathways and hepatotoxicity mechanisms of this compound?

  • Methodological Answer: Precision-cut liver slices (PCLS) from Sprague-Dawley rats are used to model hepatotoxicity, with GSH depletion and cell death monitored over time . Cytochrome P450 inhibition studies (e.g., using metyrapone) confirm enzyme-dependent metabolic activation. Reactive intermediates (e.g., quinone methides) are trapped with radiolabeled GSH and characterized via fast atom bombardment mass spectrometry (FAB-MS) and <sup>1</sup>H-NMR .

Q. What strategies address contradictions in toxicity data between computational predictions and experimental results for this compound?

  • Methodological Answer: Discrepancies may arise from differences in metabolic activation rates across models (e.g., liver slices vs. cell lines). Researchers should:

  • Validate computational predictions with dose-response assays in physiologically relevant models (e.g., PCLS) .
  • Incorporate toxicokinetic parameters (e.g., bioavailability, tissue distribution) into GA-ANN models to improve accuracy .
  • Cross-reference with structural analogs (e.g., 4-ethylphenol) to identify substituent-specific toxicity trends .

Properties

IUPAC Name

3-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJSLTNSFSOYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044571
Record name 3-Isopropylphenol
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Molecular Weight

136.19 g/mol
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CAS No.

618-45-1, 90480-88-9
Record name 3-Isopropylphenol
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Record name 3-Isopropylphenol
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Record name Phenol, isopropylated
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Record name 3-Isopropylphenol
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Record name Phenol, 3-(1-methylethyl)-
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Record name Phenol, isopropylated
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Record name 3-isopropylhydroxybenzene
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Record name M-ISOPROPYLPHENOL
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Synthesis routes and methods

Procedure details

The reaction mixture formed by the acid-decomposition contains not only resorcin, acetone and the inert solvent used but also various by-products, for example, carbinols such as m-isopropyl-α,α-dimethylbenzyl alcohol, m-acetyl-α,α-dimethylbenzyl alcohol and m-hydroxy-α,α-dimethylbenzyl alcohol, olefins such as m-isopropenylphenol, m-isopropenylacetophenone and m-isopropenylcumene, peroxides which are estimated to have been formed by condensation reaction between carbinols or olefins and hydroperoxides, m-isopropylphenol, m-hydroxyacetophenone, and high-boiling-point condensates.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Isopropylphenol
3-Isopropylphenol
3-Isopropylphenol
3-Isopropylphenol
3-Isopropylphenol
3-Isopropylphenol

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